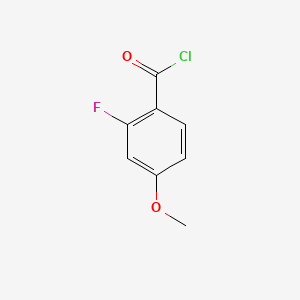

2-Fluoro-4-methoxybenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLDNUXKNREILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560870 | |

| Record name | 2-Fluoro-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-24-4 | |

| Record name | 2-Fluoro-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-methoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Fluoro-4-methoxybenzoyl Chloride: Properties, Handling, and Applications

Introduction

2-Fluoro-4-methoxybenzoyl chloride is a highly functionalized aromatic acyl chloride that serves as a pivotal building block in modern organic synthesis. Its strategic combination of a reactive acyl chloride group with a substituted phenyl ring—featuring both an electron-withdrawing fluorine atom and an electron-donating methoxy group—makes it a versatile reagent for introducing the 2-fluoro-4-methoxyphenyl moiety into a wide array of molecules. This guide provides an in-depth analysis of its physicochemical properties, core reactivity, safe handling protocols, and applications, designed for researchers and professionals in drug discovery and materials science.

Physicochemical Properties

The physical and chemical identity of this compound is fundamental to its application. The data presented below has been consolidated from various chemical suppliers and databases to ensure accuracy.

Key Identifiers and Characteristics

A summary of the compound's core properties is provided in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 321-24-4 | [1][2][3] |

| Molecular Formula | C₈H₆ClFO₂ | [1][2][4] |

| Molecular Weight | 188.59 g/mol | [1][2] |

| Appearance | Solid | [5] |

| Melting Point | 40°C to 42°C | [2] |

| Odor | Pungent | [2] |

| Sensitivity | Moisture sensitive | [2][6] |

Structural Information

-

Synonyms: 2-fluoro-4-methoxybenzoylchloride, Benzoyl chloride, 2-fluoro-4-methoxy[2]

Reactivity and Chemical Behavior

The utility of this compound stems directly from the reactivity of its acyl chloride functional group.

Nucleophilic Acyl Substitution

Like all acyl chlorides, its primary mode of reaction is nucleophilic acyl substitution.[7] The carbonyl carbon is highly electrophilic, readily undergoing attack by a wide range of nucleophiles (e.g., alcohols, amines, water). This reaction proceeds through a transient tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group. This process is highly efficient and typically irreversible, driving reactions to completion.[7]

Storage and Incompatibility

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials. [7][8]The container must be kept tightly sealed, often under an inert atmosphere of nitrogen or argon. [7][9]Storing inside a secondary container with a desiccant is also recommended. [10]* Incompatible Materials: Avoid contact with water, alcohols, amines, strong bases, and strong oxidizing agents. [7][11][8]

Synthesis and Characterization

Representative Synthesis Protocol

This compound is typically synthesized from its corresponding carboxylic acid via chlorination. The use of thionyl chloride is a common and effective method. [12][13] Reaction: 2-Fluoro-4-methoxybenzoic acid + SOCl₂ → this compound + SO₂ (g) + HCl (g)

Step-by-Step Methodology:

-

Preparation: In a certified chemical fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution). Ensure all glassware is oven-dried and assembled while hot to preclude moisture.

-

Reagents: Charge the flask with 2-fluoro-4-methoxybenzoic acid (1.0 eq).

-

Solvent & Catalyst: Add a minimal amount of anhydrous N,N-dimethylformamide (DMF, ~1-2 drops) as a catalyst.

-

Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) to the flask at room temperature.

-

Reaction: Gently heat the mixture to reflux (typically 70-80°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation).

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Causality and Self-Validation:

-

Rationale for Thionyl Chloride: It is an excellent choice because the byproducts, SO₂ and HCl, are gaseous and easily removed from the reaction mixture, simplifying purification. [12]* Rationale for DMF: DMF acts as a catalyst, accelerating the conversion of the carboxylic acid to the acyl chloride.

-

System Validation: The absence of a broad -OH stretch (around 3000 cm⁻¹) and the appearance of a sharp C=O stretch for the acyl chloride (around 1780-1800 cm⁻¹) in the IR spectrum of the final product validates the completion of the reaction.

Spectroscopic Characterization

-

¹H NMR: Protons on the aromatic ring will appear as distinct multiplets, with coupling patterns influenced by both the fluorine and the adjacent protons. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm.

-

¹³C NMR: The carbonyl carbon will be highly deshielded, appearing around 165-170 ppm. The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant.

-

IR Spectroscopy: A strong, characteristic carbonyl (C=O) absorption band is expected in the range of 1780-1800 cm⁻¹, which is higher than the corresponding carboxylic acid due to the inductive effect of the chlorine atom.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Applications in Research and Development

This compound is a high-value intermediate in several areas of chemical science.

-

Pharmaceutical Synthesis: It is an essential building block for creating complex molecules with potential therapeutic value. [14]The acyl chloride allows for the straightforward formation of amide and ester linkages, which are prevalent in drug candidates. Its specific substitution pattern is used to modulate properties like metabolic stability, binding affinity, and cell permeability. Methoxybenzoyl scaffolds have been explored in the development of anticancer agents. [15][16]* Agrochemical Development: Similar to pharmaceuticals, the unique electronic properties imparted by the fluoro and methoxy groups are leveraged in the design of new pesticides and herbicides. [17]* Materials Science: This reagent can be used to modify polymers and surfaces, introducing the 2-fluoro-4-methoxyphenyl group to tune material properties such as thermal stability, hydrophobicity, or optical characteristics. [17]

Conclusion

This compound is more than a simple chemical reagent; it is a precisely engineered tool for advanced molecular design. Its defined physicochemical properties, combined with its high reactivity, make it indispensable. However, this reactivity also mandates a thorough understanding of its hazards and strict adherence to safety protocols. By following the guidelines presented in this document, researchers can safely and effectively harness the synthetic potential of this versatile building block to drive innovation in medicine and materials science.

References

- Aromsyn Co.,Ltd. (n.d.). 394-42-3 | this compound.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 321-24-4.

- BenchChem. (2025). A Comparative Guide to Acyl Chlorides in Organic Synthesis.

- Thermo Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific. Fisher Scientific.

- ChemicalBook. (2022, December 30). 2-Fluoro-4-methoxybenzyl chloride | 331-63-5.

- ECHEMI. (n.d.). 2-Fluoro-4-methoxybenzoic acid SDS, 321-24-4 Safety Data Sheets.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.

- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.

- ChemicalBook. (2022, December 30). 2-Fluoro-4-methoxybenzyl chloride | 331-63-5.

- CymitQuimica. (n.d.). 3-FLUORO-4-METHOXYBENZOYL CHLORIDE.

- Reddit. (2023, July 31). Acetyl Chloride Storage. r/chemistry.

- Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability.

- Fisher Scientific. (2025, September 6). 2-Methoxybenzoyl chloride Safety Data Sheet.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,4,5-Trifluoro-3-methoxybenzoyl chloride.

- ResearchGate. (2025, August 6). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V).

- PubChemLite. (n.d.). This compound (C8H6ClFO2).

- Chem-Impex. (n.d.). 3-Fluoro-4-methoxybenzyl chloride.

- Thermo Fisher Scientific. (2025, December 25). 3-Fluoro-4-methoxybenzoyl chloride Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methoxybenzoic acid. PubChem.

- Sigma-Aldrich. (2025, July 10). Benzoyl chloride Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 4-Methoxybenzoyl chloride.

- Parchem. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride (Cas 3907-15-1).

- PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride.

- Shree Ganesh Remedies Limited. (n.d.). 4-Methoxybenzoyl chloride-100-07-2.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Methoxybenzoyl Chloride | 100-07-2.

- ChemicalBook. (n.d.). 4-Methoxybenzoyl chloride synthesis.

- National Center for Biotechnology Information. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PubMed Central.

- Shree Sulphurics Pvt. Ltd. (n.d.). 4-Methoxy Benzoyl Chloride | 100-07-2 | C8H7ClO2.

- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 5. 3-FLUORO-4-METHOXYBENZOYL CHLORIDE | CymitQuimica [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. wcu.edu [wcu.edu]

- 9. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. reddit.com [reddit.com]

- 11. nj.gov [nj.gov]

- 12. prepchem.com [prepchem.com]

- 13. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 14. 394-42-3 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 15. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

- 16. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 2-Fluoro-4-methoxybenzoyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Profile and Physicochemical Properties

2-Fluoro-4-methoxybenzoyl chloride is an activated carboxylic acid derivative that serves as a versatile reagent for introducing the 2-fluoro-4-methoxyphenyl carbonyl moiety into target molecules. The presence of the ortho-fluoro and para-methoxy substituents significantly influences its reactivity and the pharmacological properties of its derivatives.

The fluorine atom acts as a bioisostere for hydrogen, enhancing metabolic stability and modulating the acidity of nearby protons. It can also engage in favorable hydrogen bonding interactions with biological targets. The methoxy group is an electron-donating group that can influence the electronic distribution of the aromatic ring and participate in key binding interactions.

A summary of its core properties is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClFO₂ | [1] |

| Molecular Weight | 188.59 g/mol | [1] |

| CAS Number | 321-24-4 | [1] |

| Appearance | Varies; typically a solid or liquid | - |

| Purity | Typically >95% | [2] |

Synthesis of this compound: A Validated Protocol

The most direct and common method for preparing this compound is the chlorination of its parent carboxylic acid, 2-fluoro-4-methoxybenzoic acid. Thionyl chloride (SOCl₂) is a widely used and effective chlorinating agent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

The causality behind this choice is rooted in the reaction mechanism. Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate. The chloride ion then attacks this intermediate, leading to the formation of the desired acyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases, which drives the reaction to completion. DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent with thionyl chloride, which is a more potent acylating agent.

Experimental Protocol: Synthesis from 2-Fluoro-4-methoxybenzoic Acid

This protocol is a robust, self-validating system for producing high-purity this compound.

Materials:

-

2-Fluoro-4-methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous toluene or dichloromethane (DCM)

-

Round-bottom flask with reflux condenser and gas trap (to neutralize HCl and SO₂)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-fluoro-4-methoxybenzoic acid (1.0 eq.) in anhydrous toluene (or DCM).

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension with stirring.

-

Reagent Addition: Slowly add thionyl chloride (approx. 2.0-3.0 eq.) to the mixture at room temperature.[3][4][5] The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (typically 70-80 °C for toluene) and maintain for 2-4 hours.[3] The progress can be monitored by the cessation of gas evolution (HCl and SO₂). The mixture should become a clear solution.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[3][6] It is advisable to co-evaporate with anhydrous toluene to ensure all residual SOCl₂ is removed.

-

Purification: The resulting crude this compound can often be used directly in the next step if high purity starting material was used. For higher purity, vacuum distillation can be performed.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Application in Medicinal Chemistry

This compound is an excellent acylating agent, primarily used for forming amide and ester bonds with nucleophiles such as amines and alcohols, respectively. This reactivity is central to its role in drug discovery, where it is used to connect different molecular fragments or to add a key pharmacophore to a molecular scaffold.

Application Spotlight: Synthesis of Kinase Inhibitors

The 2-fluoro-4-methoxyphenyl group is a structural motif found in several small-molecule kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Inhibitors that block the activity of specific kinases are therefore a major focus of modern oncology drug development.[7][8][9]

The utility of this reagent lies in its ability to form a stable amide bond, which serves as a linker within the final inhibitor structure. The specific substitution pattern provides a vector for optimizing binding affinity and selectivity for the target kinase.

Experimental Protocol: N-Acylation of an Aniline Derivative

This protocol details the synthesis of an N-aryl benzamide, a common core structure in many kinase inhibitors, using Schotten-Baumann conditions.

Materials:

-

This compound

-

A substituted aniline (e.g., 4-aminophenol)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

A non-nucleophilic base (e.g., triethylamine (TEA) or pyridine)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve the aniline derivative (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring. This is crucial to control the exothermic reaction and prevent side reactions.

-

Acylation: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 20-30 minutes.[10]

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any unreacted acid chloride and HCl), and brine.[10]

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-aryl-2-fluoro-4-methoxybenzamide.

Diagram: Logical Relationship in Drug Discovery

Caption: Role of the reagent in synthesizing active pharmaceutical ingredients.

Safety, Handling, and Storage

As an acyl chloride, this compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents. Storage under an inert atmosphere is recommended to prevent hydrolysis.

-

First Aid: In case of skin contact, immediately wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in drug discovery and proteomics research is well-established.[1] Its unique electronic and steric properties, conferred by the fluoro and methoxy substituents, make it an ideal building block for creating complex and potent bioactive molecules. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge needed to effectively synthesize, handle, and utilize this versatile reagent in their research endeavors, ultimately contributing to the advancement of therapeutic innovation.

References

-

Jiang, S. et al. (2008). Crystal structure of 2-fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E, 64(Pt 12), o2377. [Link]

-

PrepChem. Synthesis of p-methoxybenzoyl chloride. [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

ResearchGate. Reaction of 4-methoxy aniline with benzoyl chloride in the presence of.... [Link]

-

Organic Syntheses. m-NITROBENZAZIDE. [Link]

-

Roberts, G. C. K. Fluorine NMR. Encyclopedia of Life Sciences. [Link]

-

Organic Syntheses. 7-methoxyphthalide. [Link]

-

Supporting Information. Copies of 1H and 13C NMR Spectra of Products. [Link]

-

ResearchGate. Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. [Link]

-

PubMed. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. [Link]

-

PubMed Central. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]

-

National Institutes of Health. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

-

ResearchGate. ¹⁹F (blue) and ¹⁹F{¹H} NMR spectra of 3 + 4-nitrobenzoyl chloride in DMSO. [Link]

-

PubMed Central. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer. [Link]

- Google Patents. Process for preparing 4[[(benzoyl)

-

PubMed. Differential proteomic analysis on the effects of 2-methoxy-1,4-naphthoquinone towards MDA-MB-231 cell line. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]

- 6. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Guide to the Synthesis of 2-Fluoro-4-methoxybenzoyl Chloride: Protocols, Mechanisms, and Expert Insights

An In-depth Technical Guide for Drug Development Professionals

Abstract

2-Fluoro-4-methoxybenzoyl chloride (CAS No: 321-24-4) is a pivotal chemical intermediate, instrumental in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group, imparts desirable properties such as enhanced metabolic stability and bioavailability to target molecules. This guide provides a comprehensive overview of a robust and scalable two-step synthesis route, commencing from the commercially available precursor, 2-fluoro-4-methoxybenzaldehyde. We will delve into the mechanistic underpinnings of each transformation, present detailed, field-proven experimental protocols, and offer a comparative analysis of chlorinating agents. This document is structured to serve as a practical resource for researchers, chemists, and process development scientists engaged in the synthesis of complex organic molecules.

Introduction: The Strategic Importance of this compound

Fluorinated organic compounds have become increasingly vital in modern drug discovery. The strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, binding affinity, and metabolic stability. This compound is a prime example of a fluorinated building block that serves as a cornerstone in the synthesis of high-value compounds, including anti-inflammatory and anticancer agents.[1]

The primary utility of this acyl chloride lies in its high reactivity, enabling facile formation of amide and ester linkages, which are fundamental connections in a vast number of active pharmaceutical ingredients (APIs).[2] This guide outlines a reliable synthetic pathway that is both efficient and amenable to scale-up, ensuring a consistent supply of this critical intermediate for research and development pipelines.

Chemical Profile

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 321-24-4 |

| Molecular Formula | C₈H₆ClFO₂ |

| Molecular Weight | 188.58 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 40-42 °C |

| Boiling Point | 242.9 °C (Predicted) |

Source: MySkinRecipes[2]

Overview of the Synthetic Strategy

The synthesis is logically divided into two primary stages. This approach ensures high purity at each step, which is critical for the success of the subsequent transformation.

-

Part I: Oxidation. The synthesis begins with the oxidation of 2-fluoro-4-methoxybenzaldehyde to its corresponding carboxylic acid, 2-fluoro-4-methoxybenzoic acid. This step establishes the required carboxyl functional group.

-

Part II: Chlorination. The synthesized carboxylic acid is then converted to the highly reactive this compound using a suitable chlorinating agent.

Caption: High-level overview of the two-step synthesis route.

Part I: Synthesis of the Key Precursor: 2-Fluoro-4-methoxybenzoic Acid

The foundational step in this synthesis is the efficient conversion of an aldehyde to a carboxylic acid. 2-Fluoro-4-methoxybenzoic acid (CAS: 394-42-3) is a stable, crystalline solid that can be readily purified, making it an ideal precursor for the final chlorination step.[3]

Strategic Approach and Mechanism

The oxidation of 2-fluoro-4-methoxybenzaldehyde is a common and reliable method for preparing the target carboxylic acid.[1][4] While various oxidizing agents can be employed, a method utilizing sodium chlorite (NaClO₂) buffered with a mild acid, such as sulfamic acid, is particularly effective. This method is selective for aldehydes and proceeds under mild conditions, minimizing the formation of byproducts.

The reaction mechanism involves the formation of chlorous acid (HClO₂) in situ, which then oxidizes the aldehyde. The sulfamic acid serves to scavenge the reactive and potentially explosive chlorine dioxide (ClO₂) that can form.

Detailed Experimental Protocol: Oxidation

This protocol is adapted from established methods for the oxidation of aromatic aldehydes.[5]

Table 1: Reagents and Materials for Oxidation

| Reagent/Material | Quantity (for 50 mmol scale) | Molar Eq. | Notes |

| 2-Fluoro-4-methoxybenzaldehyde | 7.71 g | 1.0 | Starting material. |

| Sulfamic Acid (H₃NSO₃) | 5.34 g | 1.1 | Buffer and scavenger. |

| Sodium Chlorite (NaClO₂, 80%) | 5.65 g | 1.05 | Oxidizing agent. |

| Acetonitrile (ACN) | 40 mL | - | Solvent. |

| Deionized Water | 40 mL | - | Solvent. |

| Ethyl Acetate (EtOAc) | 225 mL | - | Extraction solvent. |

| 1 N Hydrochloric Acid (HCl) | 150 mL | - | For acidification and workup. |

| Saturated Sodium Sulfite (Na₂SO₃) | 75 mL | - | To quench excess oxidant. |

| Saturated Sodium Chloride (Brine) | 50 mL | - | For washing during extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ~10 g | - | Drying agent. |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-fluoro-4-methoxybenzaldehyde (7.71 g, 50.0 mmol) and sulfamic acid (5.34 g, 55.0 mmol).

-

Solvent Addition: Add acetonitrile (40 mL) and deionized water (20 mL) to the flask. Stir the mixture at room temperature until the solids are mostly dissolved.

-

Oxidant Addition: In a separate beaker, prepare a solution of 80% sodium chlorite (5.65 g, 52.5 mmol) in deionized water (20 mL).

-

Reaction Execution: Slowly add the sodium chlorite solution to the reaction flask over 20-30 minutes using a dropping funnel. An exotherm may be observed; maintain the internal temperature below 35 °C using a water bath if necessary.

-

Reaction Monitoring: Stir the resulting mixture vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully pour the reaction mixture into a flask containing a stirred, saturated aqueous solution of sodium sulfite (75 mL) to quench any unreacted oxidant.

-

Acidification & Extraction: Transfer the mixture to a separatory funnel. Add 1 N HCl (150 mL) to acidify the solution to a pH of ~2. The product, 2-fluoro-4-methoxybenzoic acid, will precipitate as a white solid. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to afford 2-fluoro-4-methoxybenzoic acid as a white to off-white powder.[4]

Part II: Chlorination to this compound

The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. Acyl chlorides are significantly more electrophilic than their corresponding carboxylic acids, making them excellent substrates for nucleophilic acyl substitution reactions.[6] We present two highly effective methods for this transformation using thionyl chloride and oxalyl chloride.

Method A: Chlorination using Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used, cost-effective reagent for preparing acyl chlorides.[7] The reaction is highly efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, driving the equilibrium towards the product.[8][9]

Mechanism: The carboxylic acid first attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is displaced and subsequently acts as a nucleophile, attacking the carbonyl carbon in a nucleophilic acyl substitution. The intermediate then collapses, releasing the final acyl chloride product along with gaseous SO₂ and HCl. A catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction via the formation of a Vilsmeier reagent.[10][11]

Caption: Experimental workflow for the thionyl chloride method.

Detailed Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), place 2-fluoro-4-methoxybenzoic acid (8.51 g, 50.0 mmol).

-

Solvent and Catalyst: Add a suitable inert solvent such as toluene or dichloromethane (50 mL) followed by a catalytic amount of DMF (2-3 drops).

-

Reagent Addition: Slowly add thionyl chloride (5.5 mL, 75.0 mmol, 1.5 eq.) to the stirred suspension at room temperature using a dropping funnel.

-

Reaction Execution: Gently heat the reaction mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C). Vigorous gas evolution (SO₂ and HCl) will be observed. Maintain reflux for 2-3 hours or until gas evolution ceases.

-

Isolation: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. Caution: Ensure the vacuum pump is protected from corrosive gases.

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield a clear to pale yellow liquid or low-melting solid.

Method B: Chlorination using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another excellent reagent for this conversion, often preferred for its milder reaction conditions and for substrates sensitive to the higher temperatures or acidity associated with thionyl chloride.[12] The byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are also gaseous, ensuring an irreversible reaction.[12]

Mechanism: The mechanism is similar to that of thionyl chloride, involving initial acylation of the carboxylic acid followed by nucleophilic attack by the chloride ion. It is also often catalyzed by DMF.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-fluoro-4-methoxybenzoic acid (8.51 g, 50.0 mmol) and an anhydrous solvent like dichloromethane (DCM, 50 mL).

-

Catalyst Addition: Add a catalytic amount of DMF (2-3 drops).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (5.3 mL, 60.0 mmol, 1.2 eq.) dropwise via syringe.[13]

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by observing the cessation of gas evolution.

-

Isolation and Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The crude product is often of high purity and can be used directly in the next step or purified by vacuum distillation as described for Method A.

Comparative Analysis: Thionyl Chloride vs. Oxalyl Chloride

The choice between these two reagents depends on the specific requirements of the synthesis, such as substrate sensitivity, cost, and scale.

Table 2: Comparison of Chlorinating Agents

| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reactivity | Highly reactive; may require heating. | Very high reactivity; often proceeds at room temp or 0 °C. |

| Byproducts | SO₂, HCl (Both gaseous) | CO, CO₂, HCl (All gaseous) |

| Conditions | Typically requires reflux. | Milder conditions (0 °C to RT). |

| Cost | Generally more economical. | More expensive. |

| Substrate Scope | Broad, but can be harsh for sensitive functional groups. | Preferred for acid-sensitive or delicate substrates. |

| Workup | Evaporation of excess reagent and solvent. | Evaporation of excess reagent and solvent. |

| Safety | Toxic, corrosive, reacts violently with water.[8] | Very toxic, corrosive, reacts violently with water.[14] |

Expert Recommendation: For routine, large-scale synthesis of this compound where cost is a significant factor, thionyl chloride is the preferred reagent. For smaller-scale laboratory synthesis or with particularly sensitive downstream applications, the milder conditions and cleaner reaction profile of oxalyl chloride may be advantageous.

Safety and Handling

Both thionyl chloride and oxalyl chloride are highly toxic, corrosive, and moisture-sensitive reagents. All manipulations must be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.

-

Moisture Sensitivity: Both reagents react violently with water to release large quantities of HCl gas.[8][14] All glassware must be thoroughly flame-dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Waste Disposal: Quench excess reagent carefully by slowly adding it to a stirred, cooled basic solution (e.g., sodium hydroxide). Neutralize and dispose of all waste in accordance with institutional guidelines.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the oxidation of 2-fluoro-4-methoxybenzaldehyde followed by chlorination of the resulting carboxylic acid. Both thionyl chloride and oxalyl chloride are highly effective for the final chlorination step, with the choice depending on scale, cost, and substrate sensitivity. By following the detailed protocols and safety precautions outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this valuable synthetic intermediate for their discovery and development programs.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Retrieved from Google Search.[1]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 4). The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity. Retrieved from Google Search.[4]

-

ChemicalBook. (2019, November 19). 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works. Retrieved from ChemicalBook.[15]

-

Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. Retrieved from Google Patents.[16]

-

ResearchGate. (2025, August 6). ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). Retrieved from ResearchGate.[17]

-

ChemBK. (2024, April 10). 2-Fluoro-4-Methoxy Benzoic Acid. Retrieved from ChemBK.[18]

-

Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Retrieved from Google Patents.[19]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis of 2-Fluoro-4-methoxybenzoic Acid. Retrieved from Google Search.[3]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methoxybenzoic acid. PubChem Compound Database. Retrieved from PubChem.[20]

-

MySkinRecipes. (n.d.). 2-Fluoro-4-Methylanisole. Retrieved from MySkinRecipes.[21]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Retrieved from Google Search.[22]

-

ResearchGate. (2025, August 10). Thionyl chloride (CAS No 7719-09-7). Retrieved from ResearchGate.[23]

-

Wikipedia. (n.d.). Thionyl chloride. Retrieved from Wikipedia.[8]

-

Jiang, M., et al. (2012). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o183.[5]

-

Google Patents. (n.d.). US20160214929A1 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. Retrieved from Google Patents.[24]

-

Chem-Impex. (n.d.). 3-Fluoro-4-methoxybenzyl chloride. Retrieved from Chem-Impex.[25]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from Organic Syntheses.[13]

-

Taylor & Francis Online. (n.d.). Thionyl chloride – Knowledge and References. Retrieved from Taylor & Francis Online.[10]

-

PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from PrepChem.com.[11]

-

ChemicalBook. (2024, April 19). Reactions and Applications of Oxalyl Chloride. Retrieved from ChemicalBook.[12]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from Master Organic Chemistry.[6]

-

Wikipedia. (n.d.). Oxalyl chloride. Retrieved from Wikipedia.[26]

-

ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride. Retrieved from ChemTube3D.[9]

-

Common Organic Chemistry. (n.d.). Oxalyl Chloride. Retrieved from Common Organic Chemistry.[14]

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes.[2]

-

ChemicalBook. (2025, September 15). 4-Methoxybenzoyl chloride | 100-07-2. Retrieved from ChemicalBook.[7]

-

BenchChem. (n.d.). Synthesis routes of 4-Methoxybenzyl chloride. Retrieved from BenchChem.[27]

Sources

- 1. innospk.com [innospk.com]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]

- 8. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 9. chemtube3d.com [chemtube3d.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. prepchem.com [prepchem.com]

- 12. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Oxalyl Chloride [commonorganicchemistry.com]

- 15. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 16. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. chembk.com [chembk.com]

- 19. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 20. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 2-Fluoro-4-Methylanisole [myskinrecipes.com]

- 22. nbinno.com [nbinno.com]

- 23. researchgate.net [researchgate.net]

- 24. US20160214929A1 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]

- 25. chemimpex.com [chemimpex.com]

- 26. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 27. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Fluoro-4-methoxybenzoyl chloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Fluoro-4-methoxybenzoyl chloride stands as a pivotal building block in modern organic synthesis, particularly within the realm of pharmaceutical development. Its unique trifunctional molecular architecture—an activated acyl chloride, a deactivating fluorine atom, and an activating methoxy group—presents a nuanced reactivity profile that can be strategically exploited for the construction of complex molecular targets. This guide, intended for the discerning researcher, offers a comprehensive exploration of this versatile reagent, moving beyond a simple recitation of facts to an in-depth analysis of its chemical behavior, synthesis, and practical applications. Herein, we delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground our discussion in authoritative scientific literature.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use.

Chemical Structure

The molecular structure of this compound is foundational to its reactivity.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 321-24-4 | [1][2] |

| Molecular Formula | C₈H₆ClFO₂ | [1][2] |

| Molecular Weight | 188.58 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 40-42 °C | [4] |

| Boiling Point | 242.9 °C at 760 mmHg (Predicted) | |

| Sensitivity | Moisture sensitive | [4] |

Synthesis and Purification

The reliable synthesis of high-purity this compound is a prerequisite for its successful application in further synthetic endeavors. The most common and direct route involves the chlorination of the corresponding carboxylic acid.

Synthetic Workflow

The conversion of 2-fluoro-4-methoxybenzoic acid to the acyl chloride is typically achieved using standard chlorinating agents.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis using Thionyl Chloride

This protocol is adapted from established methods for the synthesis of benzoyl chlorides from their corresponding carboxylic acids[1][5][6]. The use of thionyl chloride is a classic and effective method, often catalyzed by a small amount of N,N-dimethylformamide (DMF).

Materials:

-

2-Fluoro-4-methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous toluene (for azeotropic removal of excess thionyl chloride)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize evolved HCl and SO₂), add 2-fluoro-4-methoxybenzoic acid.

-

Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. Cautiously add a catalytic amount (1-2 drops) of DMF.

-

Reaction: Stir the mixture at room temperature. Vigorous evolution of gas (HCl and SO₂) should be observed. Once the initial effervescence subsides, gently heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 1-3 hours, or until gas evolution ceases.

-

Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, add anhydrous toluene to the crude product and evaporate again under reduced pressure. This azeotropic removal is crucial to prevent the presence of residual thionyl chloride in the final product.

-

Purification: The resulting crude this compound can often be used directly in subsequent reactions. For higher purity, vacuum distillation is the preferred method[7].

Causality behind Experimental Choices:

-

Excess Thionyl Chloride: Ensures the complete conversion of the carboxylic acid to the acid chloride.

-

DMF Catalyst: The reaction of thionyl chloride with DMF forms the Vilsmeier reagent, which is a more potent acylating agent and accelerates the reaction.

-

Reflux: Provides the necessary activation energy to drive the reaction to completion.

-

Inert Atmosphere: While not strictly necessary for the reaction itself, it prevents the introduction of atmospheric moisture, which would hydrolyze the thionyl chloride and the product.

-

Azeotropic Removal of Thionyl Chloride: Toluene forms a low-boiling azeotrope with thionyl chloride, facilitating its complete removal.

Experimental Protocol: Synthesis using Oxalyl Chloride

An alternative and often milder method for the synthesis of acyl chlorides involves the use of oxalyl chloride, also typically catalyzed by DMF[8]. This method is advantageous as the byproducts (CO, CO₂, and HCl) are all gaseous, simplifying the work-up.

Materials:

-

2-Fluoro-4-methoxybenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask containing 2-fluoro-4-methoxybenzoic acid and a magnetic stir bar, add anhydrous DCM under an inert atmosphere.

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride (1.5-2.0 equivalents) dropwise via a syringe.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: The reaction mixture can often be used directly, or the solvent can be removed under reduced pressure to yield the crude acyl chloride.

-

Purification: If necessary, the product can be purified by vacuum distillation[7].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. Based on data for 2-Fluoro-4-(methoxycarbonyl)benzoic acid[9], the aromatic protons would appear in the downfield region (likely between δ 7.0 and 8.0 ppm). The methoxy protons will appear as a singlet further upfield, typically around δ 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbon. The carbonyl carbon is expected to be the most downfield signal (around 160-170 ppm). The aromatic carbons will appear in the range of approximately 110-165 ppm, with their chemical shifts influenced by the fluorine and methoxy substituents. The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The methoxy carbon will appear upfield, typically around 55-60 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum will provide a clear indication of the fluorine environment. A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. The chemical shift will be influenced by the other substituents on the ring. For aryl fluorides, the chemical shift typically falls in the range of -100 to -140 ppm relative to CFCl₃[10][11][12][13].

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride. This band is typically observed in the region of 1750-1800 cm⁻¹. Other characteristic absorptions will include C-O stretching for the methoxy group (around 1250 cm⁻¹ and 1030 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations[14][15][16][17][18].

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 188, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will show a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. Common fragmentation pathways would involve the loss of the chlorine atom to form an acylium ion (m/z 153), and further fragmentation of the aromatic ring[9].

Reactivity and Synthetic Applications

The reactivity of this compound is governed by the electrophilic nature of the carbonyl carbon, modulated by the electronic effects of the fluorine and methoxy substituents on the aromatic ring.

General Reactivity

As an acyl chloride, it readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and carbanions, to form the corresponding esters, amides, and ketones, respectively. The fluorine atom at the ortho position acts as an electron-withdrawing group via induction, which can increase the electrophilicity of the carbonyl carbon. Conversely, the methoxy group at the para position is an electron-donating group through resonance, which can decrease the electrophilicity. The interplay of these opposing electronic effects, along with the steric hindrance from the ortho-fluorine, dictates the overall reactivity.

Mechanism of Acylation

The acylation of a nucleophile, such as an amine, proceeds through a nucleophilic acyl substitution mechanism.

Caption: General mechanism for the acylation of an amine with this compound.

Applications in Drug Development

While specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in the readily accessible literature, its structural motifs are present in numerous biologically active compounds. Fluorine-containing molecules are of significant interest in medicinal chemistry due to the ability of fluorine to modulate properties such as metabolic stability, lipophilicity, and binding affinity[14][17]. The 2-fluoro-4-methoxybenzoyl moiety can be considered a valuable pharmacophore for the synthesis of novel therapeutic agents. For instance, similar structures are key components in the synthesis of kinase inhibitors and other targeted cancer therapies[19][20].

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure safety and maintain the integrity of the reagent.

Hazard Identification

This compound is a corrosive substance. It reacts with water, including moisture in the air, to produce hydrogen chloride gas, which is also corrosive and can cause severe respiratory irritation. Contact with skin and eyes can cause severe burns[3][9][21][22].

Handling

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from water and other incompatible materials such as strong bases and oxidizing agents.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

-

Store away from incompatible materials.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering a unique combination of reactivity and structural features that are highly sought after in the development of new pharmaceuticals and other complex organic molecules. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the research laboratory. By adhering to the principles of scientific integrity and best practices in experimental design, researchers can fully exploit the potential of this important chemical building block.

References

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Retrieved from [Link]

-

2-Fluoro-4-(methoxycarbonyl)benzoic acid. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(9), o2340. [Link]

-

2-Fluoro-4-methoxybenzyl Chloride: Your Premier Chemical Intermediate Supplier. (n.d.). Retrieved from [Link]

-

Table of Contents - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Retrieved from [Link]

-

Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Calculated and experimental 13 C NMR chemical shifts | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved from [Link]

-

7-methoxyphthalide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(5), 729. [Link]

-

Benzoyl chloride, o-chloro - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Synthesis of p-methoxybenzoyl chloride - PrepChem.com. (n.d.). Retrieved from [Link]

-

NMR Coupling Constants - Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

-

Synthesis of 2-methylbenzoyl chloride - PrepChem.com. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved from [Link]

-

19F NMR Reference Standards:. (n.d.). Retrieved from [Link]

- US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents. (n.d.).

-

ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). - ResearchGate. (n.d.). Retrieved from [Link]

-

Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride - NIH. (n.d.). Retrieved from [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). Retrieved from [Link]

-

FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES (M = Co, Ni and Cd) BAZI M(BENZOİL KLORÜR)2Ni( - DergiPark. (n.d.). Retrieved from [Link]

-

Friedel–Crafts acylation reaction of 2-methoxynaphthalene with benzoyl chloride in the presence of SbCl5 and various Lewis acids - ResearchGate. (n.d.). Retrieved from [Link]

-

Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones - ResearchGate. (n.d.). Retrieved from [Link]

-

Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. nbinno.com [nbinno.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. colorado.edu [colorado.edu]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. youtube.com [youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chemimpex.com [chemimpex.com]

- 19. researchgate.net [researchgate.net]

- 20. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 21. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-Fluoro-4-methoxybenzoyl Chloride: A Guide to Solvent Selection, Reactivity, and Experimental Determination

An In-Depth Technical Guide for the Research Professional

Abstract

2-Fluoro-4-methoxybenzoyl chloride is a key intermediate in the synthesis of complex pharmaceutical and agrochemical compounds. Its utility is dictated by the highly reactive benzoyl chloride moiety, a feature that also presents significant challenges for routine laboratory operations such as solvent selection and solubility assessment. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound. Moving beyond a simple data sheet, this document outlines the theoretical underpinnings of its solubility based on molecular structure, details the critical role of solvent reactivity, and provides a robust, step-by-step protocol for the safe and effective experimental determination of its solubility profile in common organic solvents.

Introduction and Physicochemical Profile

This compound (CAS No. 321-24-4) is a solid organic compound with a molecular weight of 188.58 g/mol and a melting point range of 40-42°C.[1][2][3] Its structure, featuring an electron-donating methoxy group and an electron-withdrawing fluorine atom on the benzene ring, modulates the reactivity of the acyl chloride functional group. This group is the primary determinant of the compound's chemical behavior and, consequently, its interaction with solvents.

The principal challenge in discussing the "solubility" of this compound is that its interaction with many common solvents is not a simple physical dissolution but a vigorous chemical reaction.[4] Acyl chlorides are highly susceptible to nucleophilic attack, particularly by protic solvents containing hydroxyl or amine groups. Therefore, a solvent must be evaluated first for its chemical compatibility before its solvating power can be considered.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 321-24-4 | [1][2][3] |

| Molecular Formula | C₈H₆ClFO₂ | [2][3] |

| Molecular Weight | 188.58 g/mol | [2] |

| Appearance | Solid | [1][5] |

| Melting Point | 40-42 °C | [1][2] |

| Sensitivity | Moisture sensitive | [2] |

| Odor | Punctual | [2] |

Theoretical Solubility Profile and Solvent Selection Rationale

The principle of "like dissolves like" provides a preliminary framework for predicting solubility. The this compound molecule possesses significant polarity due to the carbon-oxygen double bond, the carbon-chlorine bond, the carbon-fluorine bond, and the carbon-oxygen ether linkage. This suggests a higher affinity for polar solvents over non-polar aliphatic hydrocarbons.

However, a more functional classification of solvents is required, based on their reactivity with the acyl chloride group.

Protic Solvents (Reactive/Incompatible)

This category includes water, alcohols (e.g., methanol, ethanol), and primary/secondary amines. These solvents act as nucleophiles and will readily attack the electrophilic carbonyl carbon of the benzoyl chloride. This results in an immediate, often exothermic, and violent reaction, not dissolution.[4][6] The products are the corresponding carboxylic acid, ester, or amide, with the concurrent evolution of corrosive hydrogen chloride (HCl) gas.[4]

-

Expert Insight: These solvents should never be used with the expectation of recovering the intact acyl chloride. They are used as reagents to intentionally derivatize the compound.

Aprotic Solvents (Potential for Dissolution)

Aprotic solvents lack acidic protons and are therefore candidates for physical dissolution. They can be further subdivided:

-

Polar Aprotic Solvents: (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Acetonitrile (ACN), Ethyl Acetate). Given the polar nature of this compound, it is predicted to exhibit good solubility in these solvents. They can solvate the polar regions of the molecule without providing a reactive proton.

-

Non-Polar Aprotic Solvents: (e.g., Toluene, Hexanes, Diethyl Ether). Solubility is expected to be lower in these solvents. Toluene, being aromatic, may offer better solubility than aliphatic hexanes due to potential π-π stacking interactions.

The logical flow for selecting an appropriate solvent is visualized in the diagram below.

Caption: Logical workflow for solvent selection based on reactivity.

Experimental Protocol for Solubility Determination

The high reactivity and moisture sensitivity of this compound demand a rigorous experimental technique to differentiate true dissolution from chemical reaction.[2] The following protocol is designed as a self-validating system for qualitative and semi-quantitative solubility assessment.

Core Directive: System Integrity

This protocol's trustworthiness relies on the absolute exclusion of atmospheric moisture. All glassware must be oven or flame-dried and cooled under an inert atmosphere (dry nitrogen or argon). All solvents must be of high purity and anhydrous, preferably from a freshly opened bottle or a solvent purification system.

Materials and Equipment

-

This compound

-

Anhydrous solvents (e.g., Dichloromethane, THF, Toluene, Hexane, Acetonitrile, Ethyl Acetate)

-

Small, dry vials or test tubes with septa or screw caps

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Dry syringes and needles

-

Magnetic stirrer and stir bars (optional, for semi-quantitative assessment)

-

Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat.[7][8]

Step-by-Step Methodology

Caption: Experimental workflow for determining solubility of reactive acyl chlorides.

-

Preparation: In a controlled environment (fume hood), weigh approximately 10-20 mg of this compound into a small, dry, tared glass vial.

-

Inerting: Immediately seal the vial with a septum cap and purge with an inert gas for 1-2 minutes by inserting an inlet needle connected to the gas line and a separate outlet needle.

-

Solvent Addition: Using a dry syringe, add 0.2 mL of the anhydrous test solvent to the vial. This creates an initial test concentration of approximately 50-100 mg/mL.

-

Initial Observation: Agitate the vial gently. Observe if the solid dissolves completely to form a clear, homogeneous solution.

-

Validation - Check for Reactivity: Critically, observe for any signs of a chemical reaction:

-

Gas Evolution: The appearance of fumes or bubbles (HCl gas).

-

Exotherm: A noticeable warming of the vial.

-

Color Change: Any significant deviation from a colorless/pale yellow solution.

-

Precipitate Formation: Formation of a new solid (e.g., the corresponding anisic acid from reaction with trace water).

-

-

Data Recording: Record observations in a structured table. If no signs of reaction are observed, the result is a valid data point for physical solubility. If signs of reaction are present, the compound is considered reactive/unstable in that solvent.

-

Semi-Quantitative Assessment (Optional):

-

If the solid dissolved completely, incrementally add more solid until saturation is reached.

-

If the solid did not dissolve, add further 0.2 mL aliquots of solvent until dissolution occurs. This allows for an estimation of solubility (e.g., <50 mg/mL, >100 mg/mL).

-

Data Presentation

A systematic recording of observations is crucial. Use a table similar to the one below to document findings for each solvent tested.

Table 2: Solubility Determination Log for this compound

| Solvent | Approx. Conc. (mg/mL) | Observation (Soluble/Insoluble/Suspension) | Signs of Reaction (Gas, Exotherm, etc.) | Classification (Soluble/Reactive/Insoluble) |

| Dichloromethane | 100 | e.g., Clear, colorless solution | e.g., None observed | e.g., Soluble |

| THF | 100 | |||

| Toluene | 100 | e.g., Fine white suspension | e.g., None observed | e.g., Sparingly Soluble / Insoluble |

| Hexane | 100 | |||

| Ethyl Acetate | 100 | |||

| Methanol | 100 | e.g., Immediate, vigorous gas evolution, solid dissolves | e.g., Strong exotherm, HCl fumes | e.g., Reactive |

| Water | 100 | e.g., Solid remains, violent fuming at interface | e.g., Vigorous reaction | e.g., Reactive |

Safety, Handling, and Disposal

As a corrosive and moisture-sensitive acyl chloride, strict safety protocols are mandatory.[9][10]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical safety goggles, a face shield, impervious gloves (e.g., nitrile or neoprene), and a flame-resistant lab coat.[7][11]

-

Handling: Use only dry glassware and equipment. Avoid inhalation of vapors, which are lachrymatory and corrosive.[9] Keep away from heat and ignition sources.[11]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area.[7] Store away from incompatible materials, especially water, alcohols, bases, and oxidizing agents.[6]

-

Spill & Disposal: In case of a spill, contain the material with an inert absorbent (e.g., dry sand or vermiculite). Do not use water.[9] Dispose of waste material and contaminated absorbents as hazardous chemical waste in accordance with local, state, and federal regulations.[10]

Conclusion

The solubility of this compound in organic solvents is fundamentally governed by its chemical reactivity. Protic solvents lead to vigorous decomposition, while a range of aprotic solvents can serve as effective vehicles for dissolution. Due to the absence of published quantitative data, a definitive solubility profile must be determined experimentally. The protocol provided in this guide offers a reliable and safe methodology for researchers to assess solubility, emphasizing the critical need to distinguish between physical dissolution and chemical reaction through careful technique and observation. This approach ensures data integrity and promotes safe laboratory practice when handling this valuable and highly reactive synthetic intermediate.

References

-

ChemBK. (2024). 2-Fluoro-4-Methoxy Benzoic Acid. Retrieved from [Link]

-

Clark, J. (2015). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

Reddit. (2021). r/chemhelp - Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride? Retrieved from [Link]

-

Chem-Impex International, Inc. (n.d.). 3-Fluoro-4-methoxybenzyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9808, 2-Fluorobenzoyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]

-

ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 3. scbt.com [scbt.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 3-FLUORO-4-METHOXYBENZOYL CHLORIDE | CymitQuimica [cymitquimica.com]

- 6. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. echemi.com [echemi.com]

- 8. aksci.com [aksci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Technical Guide: Physicochemical Characterization and Melting Point Determination of 2-Fluoro-4-methoxybenzoyl chloride

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Fluoro-4-methoxybenzoyl chloride (CAS No. 321-24-4), a key intermediate in advanced organic synthesis. The primary focus is the elucidation and contextualization of its melting point, a critical parameter for purity assessment, reaction setup, and handling. This document synthesizes experimental data with theoretical principles, outlines a rigorous protocol for melting point determination tailored to the compound's reactive nature, and discusses the implications of its physicochemical properties in a research and development setting.

Introduction: The Role of Substituted Benzoyl Chlorides in Synthesis

This compound belongs to the acyl chloride class of organic compounds, which are derivatives of carboxylic acids.[1] Acyl chlorides are distinguished by their high reactivity, serving as potent acylating agents in the synthesis of esters, amides, and other complex organic molecules.[2][3] The specific substitution pattern of this compound—containing both an electron-withdrawing fluorine atom and an electron-donating methoxy group—makes it a versatile building block, particularly in the development of novel pharmaceutical agents and advanced materials. Understanding its fundamental physical properties is paramount for its effective and safe utilization.

Core Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its application. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 321-24-4 | [4][5][6] |

| Molecular Formula | C₈H₆ClFO₂ | [4][5][6] |

| Molecular Weight | 188.58 g/mol | [4][5][6] |

| Melting Point | 40°C to 42°C | [4][6] |

| Boiling Point | 242.9 ± 20.0 °C (Predicted) | [4] |

| Appearance | Solid at room temperature | [4][7] |

| Odor | Pungent | [6] |

| Sensitivity | Moisture sensitive | [6] |

| IUPAC Name | This compound | [6] |

The Melting Point: A Critical Parameter

The melting point is more than a simple physical constant; it is a gateway to understanding a compound's purity, stability, and the intermolecular forces governing its solid state.

Reported Value and Structural Context

The experimentally determined melting point of this compound is 40°C to 42°C .[4][6] This value indicates that the compound exists as a low-melting solid under standard laboratory conditions.

The melting point of a molecule is dictated by the strength of its crystal lattice, which is a function of intermolecular forces and molecular packing efficiency. For this compound, these forces are primarily dipole-dipole interactions, arising from the polar C=O, C-Cl, C-F, and C-O bonds, alongside van der Waals forces.

A comparison with isomeric and related structures provides valuable insight:

-